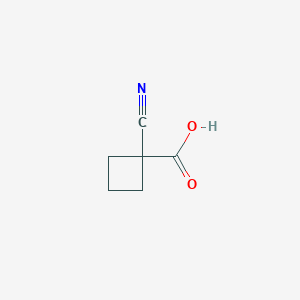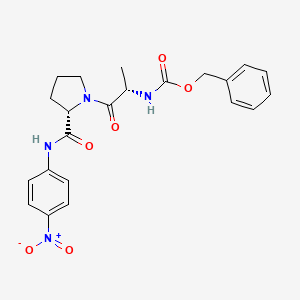
3-(Bromomethyl)-2,5-dichloropyridine
Descripción general
Descripción
3-(Bromomethyl)-2,5-dichloropyridine is an organic compound with the chemical formula C6H3BrCl2NO. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is a derivative of pyridine and is used as an intermediate in the synthesis of organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Functionalization Strategies
3-(Bromomethyl)-2,5-dichloropyridine and related dichloropyridines are utilized in various functionalization strategies. Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, demonstrating the diverse reactivity of these compounds depending on the choice of reagents and conditions. They showed that different dichloropyridines, including 2,5-dichloropyridine, can undergo site-selective attacks, leading to various functionalized products (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Intermediates
Jianyu Guo, Yan Lu, and J. Wang (2015) reported an efficient synthesis method for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, showcasing the importance of these compounds in the synthesis of biologically active molecules (Guo, Lu, & Wang, 2015).
Hyperbranched Polyelectrolytes
Sophie Monmoton and colleagues (2008) synthesized new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This research highlights the potential of bromomethylpyridines in the development of novel polymeric materials with specific structural and electronic properties (Monmoton et al., 2008).
Catalytic Functionalization
The palladium-catalyzed amination of polyhalopyridines, including dichloropyridines, as studied by Jianguo Ji, Tao Li, and W. Bunnelle (2003), demonstrates another application of these compounds in organic synthesis, particularly in the selective functionalization of complex heterocyclic systems (Ji, Li, & Bunnelle, 2003).
Synthesis of Natural Alkaloids
Baeza et al. (2010) explored the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system for the total synthesis of variolin B and deoxyvariolin B, indicating the role of bromomethylpyridines in the synthesis of complex natural products (Baeza et al., 2010).
Propiedades
IUPAC Name |
3-(bromomethyl)-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRGOUSOCZYFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dichloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















